molecular formula C15H10ClNO5 B2575225 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid CAS No. 338403-63-7

3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Cat. No. B2575225
CAS RN: 338403-63-7
M. Wt: 319.7
InChI Key: YRZACPMHPPEDMV-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid, also known as CPNA, is an organic compound with the molecular formula C15H10ClNO5 and a molecular weight of 319.7 . It has been of interest to scientists in various fields of research due to its unique chemical structure.


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: C1=CC(=CC=C1OC2=C(C=C(C=C2)/C=C/C(=O)O)N+[O-])Cl . This notation provides a way to describe the structure of a chemical compound in a linear format using standard organic chemical notation.

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including structures related to 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid, have been investigated for their anticancer properties. The 3-phenyl acrylic acid functionality present in cinnamic acids provides three main reactive sites that have been utilized in the synthesis of various antitumor agents. Recent studies highlight that these derivatives, due to their unique chemical properties, have shown significant potential in anticancer research, with numerous cinnamoyl derivatives being evaluated for their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Biomedical Applications

Another field of application for compounds such as this compound is in the development of biomaterials, especially for tissue engineering and regenerative medicine. The plasma polymerization of acrylic acid, for instance, has been explored for creating thin films with specific surface chemistries that promote cell adhesion, proliferation, and differentiation. These carboxylic acid-functionalized surfaces are particularly attractive for biomedical applications, offering a solvent-free, non-invasive method for modifying polymeric surfaces without affecting the material's bulk properties (Bitar, Cools, De Geyter, & Morent, 2018).

Environmental and Food Safety

The use of advanced oxidation processes (AOPs) for the degradation of contaminants in water highlights the environmental relevance of research involving reactive compounds like this compound. Studies focusing on the degradation pathways, by-products, and biotoxicity of various compounds provide insights into the environmental impact and safety of chemical processes and materials, contributing to the development of more sustainable and eco-friendly technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

(E)-3-[4-(4-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZACPMHPPEDMV-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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